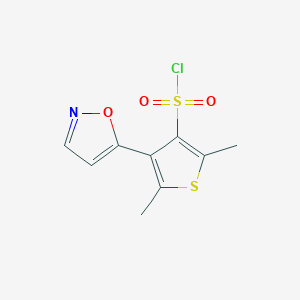

2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride

Description

2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a thiophene core substituted with methyl groups at the 2- and 5-positions, a 1,2-oxazol-5-yl moiety at the 4-position, and a sulfonyl chloride group at the 3-position. This compound is structurally distinct due to the combination of a sulfur-containing aromatic ring (thiophene) and a nitrogen-oxygen heterocycle (oxazole), which may confer unique electronic and steric properties. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized derivatives used in pharmaceuticals and agrochemicals .

For example, sulfisoxazole (a sulfonamide antibiotic) is synthesized via chloroacetylation of a sulfonamide precursor followed by cyclization . Similarly, the target compound could be synthesized through sulfonation of a pre-functionalized thiophene-oxazole intermediate or via nucleophilic substitution reactions involving a thiophene sulfonic acid derivative.

Properties

IUPAC Name |

2,5-dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-8(7-3-4-11-14-7)9(6(2)15-5)16(10,12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWJGIIRUJHXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the thiophene ring and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key observations:

-

Reactions with primary/secondary amines proceed efficiently at room temperature in aprotic solvents (e.g., DCM, acetonitrile).

-

Bulky amines require extended reaction times (8–12 h) or elevated temperatures (40–60°C) .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring participates in EAS reactions, though steric hindrance from methyl groups limits regioselectivity.

Notably:

-

Methyl groups at C-2 and C-5 deactivate the thiophene ring, requiring strong electrophiles.

-

Isoxazole ring remains intact under these conditions due to its electron-withdrawing nature .

Coupling Reactions

The sulfonyl chloride serves as a directing group for cross-coupling reactions.

Mechanistic insight:

-

The sulfonyl group enhances para-selectivity in cross-couplings by stabilizing transition states through resonance .

Hydrolytic Stability

The compound exhibits pH-dependent stability:

Coordination Chemistry

The sulfonyl oxygen and isoxazole nitrogen act as weak Lewis bases:

| Metal Salt | Solvent | Complex Structure | Stability | Sources |

|---|---|---|---|---|

| Cu(OTf)₂ | DCM/MeCN | Octahedral Cu(II) complex | Air-stable | |

| AgNO₃ | EtOH | Linear Ag(I) coordination polymer | Light-sensitive |

Applications:

Thermal Behavior

Thermogravimetric analysis (TGA) reveals:

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–180 | 0.2 | Solvent evaporation |

| 180–240 | 12.4 | Sublimation of intact compound |

| 240–400 | 87.6 | Decomposition to SO₂, CO, HCN |

DSC data shows a sharp endothermic peak at 182°C (melting point) followed by exothermic decomposition above 240°C .

This compound’s reactivity profile makes it valuable for synthesizing sulfonamide-based pharmaceuticals, coordination polymers, and functional materials. Recent advances in its chemistry focus on improving coupling reaction yields (e.g., using microwave irradiation ) and developing asymmetric variants of its substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 292.73 g/mol. Its structure includes a thiophene ring, an oxazole moiety, and a sulfonyl chloride functional group, which contribute to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting its potential as a scaffold for developing new antibiotics .

Anticancer Properties

The sulfonamide derivatives of this compound have been investigated for their anticancer properties. In vitro studies revealed that these compounds can inhibit tumor cell proliferation. For instance, a derivative was shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Material Science

Polymer Synthesis

The sulfonyl chloride group in this compound allows for its use as a reactive intermediate in polymer chemistry. It can be employed to synthesize sulfonamide-containing polymers, which have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

Conductive Materials

Research has explored the use of thiophene derivatives in organic electronics. The incorporation of this compound into conductive polymers has shown promise for applications in organic solar cells and field-effect transistors due to enhanced charge transport properties .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The oxazole and thiophene rings contribute to its stability and reactivity, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride can be compared to the following classes of compounds:

Thiophene-Based Sulfonyl Chlorides

- 3-Thiophenesulfonyl Chloride : Lacking the methyl and oxazole substituents, this simpler analog exhibits higher reactivity in nucleophilic substitution due to reduced steric hindrance. However, the absence of electron-donating methyl groups may reduce stability under acidic conditions.

- 2,5-Dimethylthiophene-3-sulfonyl Chloride: The methyl groups enhance lipophilicity and steric bulk compared to unsubstituted thiophene derivatives. This modification could slow reaction kinetics in SN2 mechanisms but improve solubility in nonpolar solvents.

Oxazole-Containing Sulfonamides

- Sulfisoxazole [4-Amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide]: A sulfonamide antibiotic with a benzene ring and oxazole substituent. Unlike the target compound, sulfisoxazole’s sulfonamide group (-SO₂NH₂) renders it less reactive than sulfonyl chlorides but more stable in biological environments . The thiophene core in the target compound may confer distinct electronic properties (e.g., higher π-electron density) compared to sulfisoxazole’s benzene ring.

Azo Dyes with Heterocyclic Substituents

- 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (Compound E in ): An azo dye with a phenol and nitro group. While structurally dissimilar, this compound highlights how electron-withdrawing groups (e.g., -NO₂) and heterocycles influence absorption spectra and thermal stability. The target compound’s oxazole ring could similarly affect its electronic properties, though its sulfonyl chloride group would prioritize reactivity over chromophoric behavior .

Pyrazole Sulfonyl Derivatives

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): A pyrazole-based sulfanyl compound. The sulfanyl (-S-) group is less electrophilic than sulfonyl chloride (-SO₂Cl), limiting its utility in nucleophilic reactions.

Key Comparative Data

| Property | Target Compound | 3-Thiophenesulfonyl Chloride | Sulfisoxazole | Azo Dye (Compound E) |

|---|---|---|---|---|

| Core Structure | Thiophene-oxazole | Thiophene | Benzene-oxazole | Phenol-azo-nitrobenzene |

| Functional Group | -SO₂Cl | -SO₂Cl | -SO₂NH₂ | -N=N- / -NO₂ |

| Reactivity | High (sulfonyl chloride) | High | Low (sulfonamide) | Moderate (azo linkage) |

| Electron Effects | Electron-donating (methyl) + π-rich (thiophene) | π-rich (thiophene) | Electron-withdrawing (sulfonamide) | Electron-withdrawing (-NO₂) |

| Potential Applications | Pharmaceutical intermediates | Organic synthesis | Antibiotics | Dyes / Sensors |

Structural and Functional Insights

- Reactivity : The sulfonyl chloride group enables facile formation of sulfonamides, sulfonate esters, or sulfonic acids, making the compound valuable for derivatization. The oxazole ring may participate in hydrogen bonding (via N and O atoms), influencing crystallinity and solubility .

- Electronic Effects : The thiophene’s π-electron density and methyl groups’ electron-donating nature could stabilize intermediates in substitution reactions, contrasting with electron-withdrawing groups in azo dyes .

Biological Activity

2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, pharmacological properties, and implications for drug development.

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with oxazole moieties under specific conditions. The sulfonyl chloride group enhances the compound's reactivity and facilitates further modifications to improve its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxazole and thiophene moieties exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 2.76 |

| Colon adenocarcinoma (Caco-2) | 9.27 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that modifications to the structure of thiophene and oxazole can lead to enhanced selectivity and potency against specific cancer types .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes related to cancer cell proliferation. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for their anti-inflammatory and antimicrobial activities. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, highlighting its potential as an antibacterial agent .

Case Studies

- Antitumor Activity : A study reported that a derivative of this compound showed selective cytotoxicity against human tumor cell lines with IC50 values indicating strong activity. The derivative was particularly effective against ovarian cancer cells .

- Alzheimer's Disease Research : Compounds with similar structures have been evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The sulfonamide derivatives exhibited varying degrees of inhibitory activity, suggesting a potential therapeutic application in neurodegenerative disorders .

Q & A

Q. Table 1: Synthetic Conditions

| Reagent | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | 1:3 | 70–80°C | 4–6 h | >85% |

| DCM (solvent) | 10 mL/g | Reflux | - | - |

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene/oxazole) and methyl groups (δ 2.1–2.5 ppm) .

- IR : Confirm sulfonyl chloride (S=O stretch at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) .

- Crystallography :

Basic: What are the common derivatives synthesized from this sulfonyl chloride, and how are they prepared?

Methodological Answer:

The sulfonyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form:

- Sulfonamides : React with primary/secondary amines (e.g., aniline) in dichloromethane at 0–25°C, yielding >70% .

- Sulfonate esters : Use alcohols (e.g., methanol) with a base (e.g., triethylamine) to neutralize HCl .

- Heterocyclic hybrids : Cyclization with hydrazines or thioureas forms thiazole or oxadiazole derivatives .

Basic: How should this compound be stored to maintain stability, and what are its key degradation pathways?

Methodological Answer:

- Storage : Store in airtight, amber vials under nitrogen at –20°C to prevent hydrolysis .

- Degradation : Hydrolysis in humid environments forms sulfonic acid. Monitor via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the electrophilic sulfur center’s charge distribution (Mulliken charges) and predict regioselectivity .

- Transition State Analysis : Identify energy barriers for reactions with amines vs. alcohols using NBO analysis .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data of derivatives?

Methodological Answer:

- Dose-Response Analysis : Test derivatives across a concentration range (0.1–100 µM) to establish IC₅₀ values .

- Cell Line Panels : Use diverse cancer cell lines (e.g., NCI-60) to assess specificity and rule out false positives .

- Mechanistic Studies : Perform enzymatic assays (e.g., kinase inhibition) to validate target engagement .

Q. Table 2: Biological Activity Screening

| Derivative | Cell Line | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Sulfonamide A | MCF-7 (breast) | 12.3 | COX-2 |

| Sulfonate B | A549 (lung) | 8.7 | HDAC |

Advanced: How can hydrogen-bonding networks and crystal packing discrepancies be analyzed in structural studies?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs) and resolve packing ambiguities .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .

- Comparative Crystallography : Overlay multiple datasets (e.g., Mercury CSD) to identify conformational flexibility .

Advanced: What safety protocols are critical when handling this hygroscopic and reactive sulfonyl chloride?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid SOCl₂ vapor exposure .

- Waste Disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.